molecular formula C22H20N2O3 B11340604 2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- CAS No. 950312-58-0

2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl-

Cat. No.: B11340604
CAS No.: 950312-58-0
M. Wt: 360.4 g/mol
InChI Key: BMKCDEZPDWXZCD-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by its unique structure, which includes a benzofuran core, a pyridinyl group, and multiple methyl substitutions.

Preparation Methods

The synthesis of 2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- involves several steps:

    Starting Materials: The synthesis begins with the preparation of the benzofuran core, which can be derived from phenol and furan derivatives.

    Reaction Conditions: The key steps involve the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the pyridinyl group and methyl substitutions. Common reagents used include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale synthesis, including temperature control, pressure, and reaction time.

Chemical Reactions Analysis

2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or furan rings, using reagents such as sodium hydride or alkyl halides. These reactions can produce a variety of substituted products.

Scientific Research Applications

2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

    Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.

Comparison with Similar Compounds

2-Benzofurancarboxamide, N-(2-furanylmethyl)-3,5,6-trimethyl-N-2-pyridinyl- can be compared with other benzofuran derivatives:

    Similar Compounds: Compounds such as N,N-bis(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide and other benzofuran derivatives share structural similarities.

    Uniqueness: The presence of the pyridinyl group and specific methyl substitutions make this compound unique, providing distinct chemical and biological properties.

Properties

CAS No.

950312-58-0

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,5,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20N2O3/c1-14-11-18-16(3)21(27-19(18)12-15(14)2)22(25)24(13-17-7-6-10-26-17)20-8-4-5-9-23-20/h4-12H,13H2,1-3H3

InChI Key

BMKCDEZPDWXZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

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